Physicochemical properties of Bis(6-hydroxyhexyl)disulfide
Physicochemical properties of Bis(6-hydroxyhexyl)disulfide
An In-depth Technical Guide to the Physicochemical Properties of Bis(6-hydroxyhexyl)disulfide
Introduction
Bis(6-hydroxyhexyl)disulfide is a symmetrical organic molecule featuring a central disulfide bond flanked by two hexyl chains, each terminated with a primary hydroxyl group. This unique structure imparts a dual character to the molecule: the disulfide linkage provides a site for redox-sensitive cleavage, while the hydroxyl groups offer reactive handles for polymerization and conjugation. These features make Bis(6-hydroxyhexyl)disulfide a valuable monomer and building block, particularly in the fields of materials science and drug development.
The disulfide bond is a key functional motif in many biological systems, most notably in stabilizing the tertiary structure of proteins.[1] In the context of drug delivery, this bond has been ingeniously exploited to create "smart" materials that respond to specific biological cues.[2][3] The intracellular environment, especially within tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[4][5] This differential provides a targeted trigger for the cleavage of disulfide bonds, enabling the controlled release of therapeutic agents precisely at the site of action.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of Bis(6-hydroxyhexyl)disulfide, offering foundational knowledge for researchers and developers working to harness its potential in advanced applications.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.
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IUPAC Name: 6-(6-hydroxyhexyldisulfanyl)hexan-1-ol[7][]
The structure consists of a 14-atom backbone (O-C₆-S-S-C₆-O), providing significant conformational flexibility due to the numerous rotatable single bonds.
Caption: Workflow of a drug delivery system using a disulfide-containing polymer.
The Versatile Hydroxyl Termini
The terminal hydroxyl groups are nucleophilic and can readily participate in a variety of chemical reactions, including:
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Polycondensation: Reacting with dicarboxylic acids or other difunctional molecules to form polyesters or polyethers with disulfide linkages in the backbone. [2]* Esterification/Etherification: Allowing for the covalent attachment of drugs, targeting ligands, or imaging agents.
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Surface Modification: Enabling the grafting of the molecule onto the surfaces of other nanoparticles or materials to impart redox-sensitivity.
This dual functionality allows for the creation of complex, multi-functional biomaterials where Bis(6-hydroxyhexyl)disulfide serves as a cleavable linker or a key monomer in a degradable polymer backbone. [3][6]
Standard Experimental Protocols
The following section provides generalized, foundational protocols for the synthesis and characterization of Bis(6-hydroxyhexyl)disulfide. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis via Oxidation of 6-Mercapto-1-hexanol
This protocol describes a common method for forming disulfide bonds through the oxidation of corresponding thiols.
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Dissolution: Dissolve 6-mercapto-1-hexanol in a suitable solvent system, such as an aqueous buffer (e.g., phosphate buffer, pH 7-8) or a mixture of water and a miscible organic solvent.
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Oxidation: While stirring at room temperature, introduce an oxidizing agent. Common choices include:
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Air Oxidation: Bubbling air through the solution, often catalyzed by a trace amount of metal ions (e.g., Fe³⁺). This is a "greener" but slower method.
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Hydrogen Peroxide (H₂O₂): Add a stoichiometric amount of H₂O₂ dropwise. The reaction is typically clean, yielding only water as a byproduct.
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Iodine (I₂): Add a solution of iodine in ethanol or another suitable solvent until a faint yellow color persists.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the disappearance of the starting thiol.
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Workup: Once the reaction is complete, neutralize the solution if necessary. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization by ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh ~5-10 mg of purified Bis(6-hydroxyhexyl)disulfide and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.
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Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Characterization by FT-IR Spectroscopy
This protocol is for analysis using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid or solid samples. [13]
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Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small drop of liquid Bis(6-hydroxyhexyl)disulfide (if it is a liquid at room temperature) or a small amount of the solid powder directly onto the ATR crystal.
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Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [14]4. Cleaning and Analysis: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol). Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the molecule's functional groups.
Conclusion
Bis(6-hydroxyhexyl)disulfide is a highly versatile chemical building block with a well-defined set of physicochemical properties. Its amphiphilic character, molecular flexibility, and, most importantly, the presence of a redox-sensitive disulfide bond and reactive hydroxyl termini make it an exemplary candidate for the design of advanced functional materials. For scientists in drug development and biomaterials research, a thorough understanding of these fundamental properties is the first step toward innovating novel solutions for targeted therapies and controlled-release technologies. The continued exploration of polymers and conjugates derived from this monomer promises to yield significant advancements in medicine and beyond. [24]
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